molecular formula C21H17N3O B5592863 4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol

4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol

Cat. No. B5592863
M. Wt: 327.4 g/mol
InChI Key: VIYGZDDBHHYBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol” is a complex organic molecule that contains a quinazoline ring, which is a type of heterocyclic compound . Quinazoline is a bicyclic compound that consists of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving “4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol” are not available, quinazolinones in general can undergo a variety of chemical reactions. These include reactions with the 2-methyl group, the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol, focusing on six unique applications:

Anticancer Agent

4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the growth of cancer cells. Research has indicated its effectiveness in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for chemotherapy .

Antioxidant Properties

This compound exhibits significant antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This makes it valuable in the development of treatments for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases and cardiovascular conditions .

Photodynamic Therapy

In photodynamic therapy (PDT), 4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can destroy targeted cells. This application is particularly useful in treating certain types of cancers and bacterial infections .

Fluorescent Probes

The compound’s unique chemical structure allows it to be used as a fluorescent probe in biological imaging. It can bind to specific biomolecules and emit fluorescence, enabling researchers to visualize and track biological processes in real-time. This application is crucial in cell biology and medical diagnostics .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Quinazolinones have been found to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Quinazolinones are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-6-8-15(9-7-14)20-23-19-5-3-2-4-18(19)21(24-20)22-16-10-12-17(25)13-11-16/h2-13,25H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYGZDDBHHYBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333356
Record name 4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

433306-31-1
Record name 4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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